molecular formula C10H7F3O3 B8130677 4-Acetyl-2-trifluoromethylbenzoic acid

4-Acetyl-2-trifluoromethylbenzoic acid

Cat. No.: B8130677
M. Wt: 232.16 g/mol
InChI Key: KMEUEAOMAZHEOK-UHFFFAOYSA-N
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Description

4-Acetyl-2-trifluoromethylbenzoic acid is an organic compound with the molecular formula C10H7F3O3. It is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-trifluoromethylbenzoic acid typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Acetyl-2-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability . The acetyl group may also participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-trifluoromethylbenzoic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-acetyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEUEAOMAZHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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